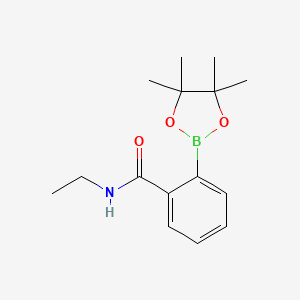

N-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

描述

N-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. These compounds are characterized by a benzamide backbone substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group, which enables participation in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organoboron chemistry . The ethyl group on the amide nitrogen and the ortho-positioned boronate ester distinguish it from related derivatives.

属性

分子式 |

C15H22BNO3 |

|---|---|

分子量 |

275.15 g/mol |

IUPAC 名称 |

N-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C15H22BNO3/c1-6-17-13(18)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) |

InChI 键 |

CDPUVCHYUJJTAA-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NCC |

产品来源 |

United States |

生物活性

N-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity based on current research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BN₂O₄ |

| Molecular Weight | 292.14 g/mol |

| CAS Number | 1150271-70-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the dioxaborolane moiety contributes to its reactivity and selectivity towards specific enzymes and receptors. The compound has been studied for its potential as a covalent inhibitor of kinases involved in cancer and immune responses.

Inhibition of Kinases

Recent studies have reported that this compound exhibits significant inhibitory activity against nonreceptor tyrosine kinases such as BMX and BTK. The IC50 values for these kinases were found to be in the low nanomolar range (approximately 1 nM for BMX), indicating potent activity .

Immune Modulation

In a study evaluating the immune response modulation capabilities of this compound, it was shown to enhance T-cell activation by inhibiting PD-1/PD-L1 interactions. This was demonstrated using mouse splenocytes where the compound rescued immune cells effectively at concentrations around 100 nM .

Case Studies

- Cancer Therapeutics : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines by inducing apoptosis through kinase inhibition.

- Autoimmune Disorders : The compound has been tested in models of autoimmune diseases where it showed promise in reducing inflammation and modulating immune responses by targeting specific pathways involving the aforementioned kinases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies suggest that modifications in the dioxaborolane structure can enhance solubility and cellular uptake without compromising its biological activity .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs include:

- Position of the boronate ester : Ortho (2-yl), meta (3-yl), or para (4-yl) on the benzamide ring.

- Substituents on the benzene ring : Methyl, chloro, methoxy, or nitrile groups.

- Amide substituents : Ethyl, benzyl, isopropyl, or cyclopropyl groups.

Table 1: Structural Comparison of Selected Analogs

Reactivity in Suzuki-Miyaura Cross-Coupling

The boronate ester group enables cross-coupling with aryl/vinyl halides or triflates. Reactivity depends on:

- Electronic effects : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity of the boronate, accelerating transmetallation.

- Steric effects : Ortho-substituted derivatives (e.g., the target compound) may exhibit slower coupling due to steric hindrance compared to para-substituted analogs .

Physical and Chemical Properties

Table 2: Physicochemical Data for Key Analogs

常见问题

Basic: What are the critical steps and optimization strategies for synthesizing N-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves:

- Borylation reactions : Introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct boronic ester formation under inert atmospheres (N₂/Ar) to prevent oxidation .

- Amide bond formation : Coupling ethylamine with the boronate-containing benzoyl chloride using coupling agents like EDC/HOBt in solvents such as DMF or THF .

- Optimization : Temperature control (0–60°C), pH adjustments, and solvent selection (e.g., THF for high solubility) to improve yields (>75%). Reaction progress is monitored via TLC or HPLC .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethylamide and dioxaborolane moieties. For example, the dioxaborolane group shows characteristic peaks at δ 1.3 ppm (quartet, CH₂CH₃) and δ 1.0–1.2 ppm (singlet, tetramethyl groups) .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z ~317) and fragments (e.g., loss of the ethyl group or dioxaborolane ring) .

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments) to distinguish overlapping signals. For instance, NOESY can clarify spatial proximity of ethyl and aromatic protons .

- Crystallography : Single-crystal X-ray diffraction resolves disputes in stereochemistry or regioselectivity, particularly if synthetic byproducts (e.g., ortho vs. para substitution) are suspected .

- Computational modeling : DFT calculations predict NMR/IR spectra to align with experimental data, addressing discrepancies caused by dynamic effects (e.g., rotamers) .

Advanced: What mechanistic insights explain the reactivity of the dioxaborolane group in cross-coupling reactions?

The dioxaborolane moiety acts as a boronic ester precursor, enabling Suzuki-Miyaura couplings. Key factors include:

- Electron-withdrawing effects : The benzamide’s electron-deficient aromatic ring enhances boronate stability, reducing protodeboronation .

- Steric modulation : Tetramethyl substitution on the dioxaborolane ring slows hydrolysis but may hinder coupling efficiency. Solvent polarity (e.g., DMF/H₂O mixtures) and Pd catalysts (e.g., Pd(PPh₃)₄) are tailored to balance reactivity and stability .

- Kinetic studies : Monitor coupling progress via HPLC to identify optimal stoichiometry (e.g., 1:1.2 aryl halide:boronate) and reaction times (typically 12–24 hrs) .

Advanced: How can computational methods improve experimental design for this compound?

- Reaction pathway simulations : DFT or MD simulations predict intermediates in amide bond formation, guiding solvent selection (e.g., THF vs. DCM) and catalyst choice .

- Solubility/stability modeling : COSMO-RS predicts solubility in mixed solvents (e.g., MeOH/H₂O) and identifies degradation-prone conditions (e.g., acidic pH) .

- Virtual screening : Molecular docking evaluates potential bioactivity (e.g., kinase inhibition) to prioritize synthetic targets for medicinal chemistry .

Advanced: What strategies mitigate challenges in purifying N-Ethyl-2-(dioxaborolan-2-yl)benzamide?

- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) to separate boronate derivatives from unreacted precursors. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., MeOH/H₂O) to exploit temperature-dependent solubility differences. Cooling rates (<1°C/min) improve crystal purity .

- Boronate stabilization : Add 1–5% triethylamine to prevent acid-catalyzed hydrolysis during purification .

Advanced: How does the ethylamide substituent influence the compound’s physicochemical properties?

- Lipophilicity : The ethyl group increases logP by ~0.5 units compared to methyl analogs, enhancing membrane permeability in cellular assays .

- Conformational rigidity : NMR studies show restricted rotation of the amide bond, favoring a planar geometry that stabilizes π-π stacking in crystal lattices .

- Acid/base stability : The ethylamide is resistant to hydrolysis under neutral conditions but degrades in strong acids (pH <2) or bases (pH >10), necessitating pH-controlled storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。